6-Allyloxy-1H-indazole
CAS No.:
Cat. No.: VC14064005
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 6-prop-2-enoxy-1H-indazole |
| Standard InChI | InChI=1S/C10H10N2O/c1-2-5-13-9-4-3-8-7-11-12-10(8)6-9/h2-4,6-7H,1,5H2,(H,11,12) |
| Standard InChI Key | KVXZTDHNYKNGHS-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC2=C(C=C1)C=NN2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Allyloxy-1H-indazole consists of a bicyclic indazole core (a fused benzene and pyrazole ring) substituted with an allyloxy group (-O-CH₂-CH=CH₂) at the 6-position. The molecule exhibits planar geometry in the indazole ring system, with the allyloxy group adopting a near-perpendicular orientation relative to the fused rings . X-ray crystallography of structurally analogous compounds reveals dihedral angles of 73.3° between the allyl group and the indazole plane, contributing to steric interactions that influence reactivity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Melting Point | 128–130°C (analogous derivatives) | |
| LogP (Predicted) | 2.1 | |
| Hydrogen Bond Acceptors | 3 |
The nitro group at the 6-position (in related derivatives) induces electron-withdrawing effects, polarizing the indazole ring and enhancing electrophilic substitution reactivity .
Synthetic Methodologies
Nucleophilic Allylation of 1H-Indazol-6-ol
The most common synthesis involves the reaction of 1H-indazol-6-ol with allyl halides (e.g., allyl bromide) or allyl esters in the presence of a base. A representative procedure utilizes pulverized potassium carbonate in acetone, achieving yields of 68–82% . The mechanism proceeds via deprotonation of the phenolic -OH group, followed by nucleophilic attack on the allylating agent.
Table 2: Comparative Synthesis Routes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| K₂CO₃/acetone | Reflux, 24 h | 68% | |
| AgNTf₂-mediated C–H activation | DCE, 80°C, 24 h | 73% | |
| CuH-catalyzed allylation | THF, rt, 12 h | 78% |
Alternative approaches include silver(I)-mediated intramolecular C–H amination and copper hydride (CuH)-catalyzed enantioselective allylation , which enable stereocontrol at the C3 position.
Pharmacological Activities
Antitumor Effects
Indazole derivatives exhibit broad-spectrum antitumor activity. 6-Allyloxy-1H-indazole analogs, such as compound 6o, demonstrate potent inhibition of K562 leukemia cells (IC₅₀ = 5.15 µM) and selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM) . Mechanistic studies link this activity to apoptosis induction via suppression of Bcl-2 family proteins and activation of the p53/MDM2 pathway .
Table 3: In Vitro Antitumor Activity
| Cell Line | IC₅₀ (µM) | Target Pathway | Reference |
|---|---|---|---|
| K562 (leukemia) | 5.15 | Bcl-2/p53 | |
| A549 (lung cancer) | 12.4 | MAPK/ERK | |
| PC-3 (prostate cancer) | 18.9 | Androgen receptor |
Anti-Inflammatory and Antimicrobial Properties
Indazole derivatives modulate cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing prostaglandin E₂ and NO production in macrophage models . Additionally, 6-allyloxy-substituted analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
Interaction with Enzymatic Targets
Molecular docking studies reveal high-affinity binding of 6-allyloxy-1H-indazole derivatives to trypanothione reductase (TryR), a key enzyme in Leishmania species, with binding energies of −9.2 kcal/mol . The allyloxy group facilitates hydrophobic interactions with residues such as Phe396 and Leu399, while the indazole nitrogen forms hydrogen bonds with catalytic cysteines .
Apoptotic Pathways
In K562 cells, derivative 6o induces G2/M phase arrest and upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-xL . Concentration-dependent cleavage of PARP-1 and caspase-3 activation further confirm apoptosis induction .
Applications in Drug Development
Anticancer Agents
Future Directions
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Pharmacokinetic Optimization: Current derivatives suffer from limited oral bioavailability (F = 22% in rodent models) . Prodrug strategies, such as esterification of the allyloxy group, may improve absorption.
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Targeted Delivery: Conjugation with folate or RGD peptides could enhance tumor-specific uptake .
-
Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers) warrant exploration in immunocompetent models .
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